molecular formula C20H27FN2O2 B12752840 3-Butyl-8-(2-(4-fluorophenyl)ethyl)-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one CAS No. 134069-90-2

3-Butyl-8-(2-(4-fluorophenyl)ethyl)-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one

Cat. No.: B12752840
CAS No.: 134069-90-2
M. Wt: 346.4 g/mol
InChI Key: URWWCAJEOQFYCP-UHFFFAOYSA-N
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Description

3-Butyl-8-(2-(4-fluorophenyl)ethyl)-4-methylene-1-oxa-3,8-diazaspiro(45)decan-2-one is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro junction, which connects two rings through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-8-(2-(4-fluorophenyl)ethyl)-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with an appropriate nucleophile.

    Functionalization of the spirocyclic core:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various functionalized spirocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-Butyl-8-(2-(4-fluorophenyl)ethyl)-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound can be used as a probe to study the interactions of spirocyclic compounds with biological macromolecules. Its fluorophenyl group can be used as a fluorescent tag for imaging studies.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a potential lead compound for drug discovery.

Industry

In industry, this compound can be used as a precursor for the synthesis of specialty chemicals. Its unique structure makes it a valuable starting material for the production of high-value chemicals.

Mechanism of Action

The mechanism of action of 3-Butyl-8-(2-(4-fluorophenyl)ethyl)-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the spirocyclic core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Butyl-8-(2-phenylethyl)-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one: Similar structure but lacks the fluorine atom.

    3-Butyl-8-(2-(4-chlorophenyl)ethyl)-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one: Similar structure but contains a chlorine atom instead of fluorine.

    3-Butyl-8-(2-(4-bromophenyl)ethyl)-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one: Similar structure but contains a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 3-Butyl-8-(2-(4-fluorophenyl)ethyl)-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one makes it unique compared to its analogs. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its interactions with biological targets and potentially improving its pharmacokinetic properties.

Properties

CAS No.

134069-90-2

Molecular Formula

C20H27FN2O2

Molecular Weight

346.4 g/mol

IUPAC Name

3-butan-2-yl-8-[2-(4-fluorophenyl)ethyl]-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C20H27FN2O2/c1-4-15(2)23-16(3)20(25-19(23)24)10-13-22(14-11-20)12-9-17-5-7-18(21)8-6-17/h5-8,15H,3-4,9-14H2,1-2H3

InChI Key

URWWCAJEOQFYCP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=C)C2(CCN(CC2)CCC3=CC=C(C=C3)F)OC1=O

Origin of Product

United States

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